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molecular formula C9H7NOS B155973 2-Acetylbenzothiazole CAS No. 1629-78-3

2-Acetylbenzothiazole

Cat. No. B155973
M. Wt: 177.22 g/mol
InChI Key: GSTOPVGJHLPSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276502B2

Procedure details

Butyllithium (10.2 mL, 16.3 mmol, 1.6 M, 1.1 Eq) was added dropwise to a stirred solution of benzothiazole (1.6 mL, 14.8 mmol, 1.0 Eq) in anhydrous THF (15 mL) at −78° C. under nitrogen. The resultant solution was stirred at −78° C. for one hour. N-Methoxy-N-methylacetamide (1.7 mL, 16.3 mmol, 1.1 Eq) was added in one portion and the reaction stirred at −78° C. for 3 hours. The resultant solution was allowed to warm to room temperature overnight. The reaction was quenched by the addition of 1M HCl (10 mL) and extracted with ethyl acetate (3×15 mL). The combined organic extracts were dried over solid MgSO4 and filtered. The filtrate was concentrated under reduced pressure and purified by column chromatography (10% ethyl acetate in hexanes) to give the title compound as a yellow solid (1.0 g, 39% yield): 1H NMR (400 Mhz, CDCl3) δ 2.85 (3H, s), 7.54-7.62 (2H, m), 8.01 (1H, d), 8.21 (1H, d); MS: ES+ 178.0 (100%).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1.CON(C)[C:18](=[O:20])[CH3:19]>C1COCC1>[S:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]=[C:7]1[C:18](=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.6 mL
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
CON(C(C)=O)C
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −78° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 1M HCl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over solid MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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